molecular formula C17H19ClN4O2S B4507119 N-(2-chlorobenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide

N-(2-chlorobenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide

Cat. No.: B4507119
M. Wt: 378.9 g/mol
InChI Key: KLUDHHWFGXYPOO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C17H19ClN4O2S and its molecular weight is 378.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.0917247 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharma Market Reflection by Patents

A study by Dr. Valentin Habernickel (2002) discusses compounds similar to N-(2-chlorobenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide. These compounds are noted for their diverse activities including cardiac, neuroprotective, dermatological, and cytostatic properties.

Synthesis and Biological Activity

A study on the synthesis and biological activity of pyridazinone-acetohydrazide derivatives, which includes structures similar to the compound , shows their efficacy against both Gram-positive and Gram-negative bacteria. This is highlighted in the work of Sukuroglu et al. (2012).

Antimicrobial and Hemolytic Activity

Another research conducted by Gul et al. (2017) focuses on the antimicrobial and hemolytic activity of compounds structurally related to this compound, revealing their effectiveness against various microbial species.

Anticonvulsant Agents

The study by Amir et al. (2011) discusses benzothiazole derivatives having acetamido pharmacophore, which have promising anticonvulsant properties. These findings are relevant due to the structural similarities with the compound .

Cognitive Improvement in Alzheimer's Disease

A novel histamine H3 receptor antagonist, discussed in the work of Medhurst et al. (2007), shows potential in improving cognitive performance, especially in Alzheimer's disease. This research highlights the diverse applications of compounds structurally related to the chemical .

Metabolic Stability in Pharmacology

Research by Stec et al. (2011) explores the structure-activity relationships of certain compounds to enhance metabolic stability, which is a critical factor in pharmacological applications.

Insecticidal Activity

The study by Bakhite et al. (2014) focuses on pyridine derivatives as insecticides, revealing their efficacy against specific pests. This showcases the potential of using structurally similar compounds in agricultural applications.

Cardiotonic Properties

Research on dihydropyridazinone cardiotonics, such as the study by Robertson et al. (1986), indicates the potential of related compounds in developing potent cardiotonic agents.

Antibacterial Activity of Novel Derivatives

The work of Le et al. (2018) showcases the synthesis and antibacterial activity of novel derivatives that share structural features with the compound .

Corrosion Inhibition

A study by Bouklah et al. (2004) explores the use of pyridazinic molecules in corrosion inhibition, demonstrating the versatility of similar compounds in industrial applications.

Anticancer Drug Synthesis

The synthesis of anticancer drugs, as discussed by Sharma et al. (2018), highlights the potential of structurally related compounds in oncology.

Cardiotonic and Vasodilator Actions

The pharmacological properties of certain compounds with cardiotonic and vasodilator actions, as seen in the research by Miyake et al. (1988), are significant for cardiovascular applications.

Synthesis of Novel Heterocyclic Candidates

The paper by El-hashash et al. (2014) discusses the synthesis of novel heterocyclic candidates, including pyridazinones and thiazoles, which are structurally related to the compound and have demonstrated antimicrobial activities.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c18-14-4-2-1-3-13(14)11-19-16(23)12-22-17(24)6-5-15(20-22)21-7-9-25-10-8-21/h1-6H,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUDHHWFGXYPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.